10-Fluorobenzo[f]quinoline

Lipophilicity LogP Drug-likeness

10-Fluorobenzo[f]quinoline (CAS 163275-67-0) is a mono-fluorinated aza-polycyclic aromatic hydrocarbon belonging to the benzo[f]quinoline class. It features a fluorine atom at the 10-position of the fused benzene ring, giving it the molecular formula C₁₃H₈FN and a molecular weight of 197.21 g·mol⁻¹.

Molecular Formula C13H8FN
Molecular Weight 197.21 g/mol
CAS No. 163275-67-0
Cat. No. B12556612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Fluorobenzo[f]quinoline
CAS163275-67-0
Molecular FormulaC13H8FN
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=C2)N=CC=C3)C(=C1)F
InChIInChI=1S/C13H8FN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h1-8H
InChIKeySVLCSORBWPAQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Fluorobenzo[f]quinoline Procurement Guide – Baseline, Physicochemical Identity, and Comparator Landscape


10-Fluorobenzo[f]quinoline (CAS 163275-67-0) is a mono-fluorinated aza-polycyclic aromatic hydrocarbon belonging to the benzo[f]quinoline class. It features a fluorine atom at the 10-position of the fused benzene ring, giving it the molecular formula C₁₃H₈FN and a molecular weight of 197.21 g·mol⁻¹ . The compound was first synthesized and spectroscopically characterized as part of a series of thirteen fluorinated benzo[h]quinoline and benzo[f]quinoline derivatives prepared via Schiemann, Skraup, or electrochemical methods, with the explicit goal of probing position-dependent genotoxicity modulation [1]. Its closest positional-isomer analogs include 7-fluorobenzo[f]quinoline (CAS 163275-66-9), 2-fluorobenzo[f]quinoline (CAS 163275-65-8), and the non-fluorinated parent benzo[f]quinoline (CAS 85-02-9).

10-Fluorobenzo[f]quinoline – Why Positional Isomer and Parent Scaffold Substitution Fails


Benzo[f]quinoline derivatives cannot be treated as interchangeable procurement items because the site of fluorine attachment exerts a decisive influence on the electronic structure, metabolic activation pathway, and consequent biological profile of the molecule. The parent scaffold, benzo[f]quinoline, is a known environmental mutagen and weak hepatocarcinogen, activated via bay-region diol epoxide formation [1]. The Saeki group demonstrated that fluorine substitution can either enhance or suppress mutagenicity in a position-dependent manner, establishing that the fluorine position is a binary switch for genotoxic potential within the same scaffold [2]. In the benzo[f]quinoline ring system, position 10 resides on the benzene ring (K-region), whereas positions 2 and 7 reside on or adjacent to the pyridine moiety. Because the pyridine ring and the bay-region epoxide are the critical structural determinants of metabolic activation, a fluorine at position 10 is expected to modulate genotoxicity through a mechanism distinct from that of a fluorine at position 2 or 7 [2]. This position-specific electronic perturbation means that substituting the 10-fluoro isomer with a different positional isomer invalidates SAR hypotheses and confounds biological interpretation.

10-Fluorobenzo[f]quinoline – Quantified Differentiation Evidence Against Positional-Isomer and Parent-Scaffold Comparators


Lipophilicity Modulation: 10-Fluoro Substitution Increases LogP vs. Parent Benzo[f]quinoline While Matching Other Mono-Fluorinated Isomers

Fluorination at the 10-position increases the computed partition coefficient relative to the non-fluorinated parent scaffold. The 10-fluoro derivative has an experimental/computed LogP of 3.53 (XlogP = 3.6), compared to 3.50 (XlogP) for benzo[f]quinoline . The increment (+0.03 LogP units experimentally; +0.10 XlogP units computationally) is modest but consistent with the known effect of aromatic fluorine substitution on lipophilicity. Importantly, all mono-fluorinated positional isomers (2-fluoro, 7-fluoro, 10-fluoro) exhibit identical LogP values within measurement uncertainty (LogP = 3.52710 for all three isomers), meaning that lipophilicity alone does not differentiate the 10-fluoro compound from its positional isomers . The differentiation therefore lies in how this lipophilicity is spatially distributed across the molecular surface, influencing target binding orientation and metabolic enzyme recognition.

Lipophilicity LogP Drug-likeness Partition coefficient

Topological Polar Surface Area Parity Across Fluorinated Benzo[f]quinoline Isomers Limits Passive Permeability Differentiation

The topological polar surface area (TPSA) is an important predictor of passive membrane permeability and oral bioavailability. For 10-fluorobenzo[f]quinoline, the computed TPSA is 12.89 Ų, a value identical to that of 7-fluorobenzo[f]quinoline (12.89 Ų), 2-fluorobenzo[f]quinoline (12.89 Ų), and only marginally higher than the parent benzo[f]quinoline (12.89 Ų, with one fewer heteroatom-related polar surface contribution) . This TPSA convergence means that passive diffusion across biological membranes is predicted to be essentially indistinguishable among all mono-fluorinated isomers and the parent compound. Any pharmacokinetic differentiation must therefore arise from active transport, metabolic stability, or target-binding differences rather than passive permeability.

Polar surface area Membrane permeability Drug design Physicochemical profiling

Bulk Physicochemical Properties: Density, Boiling Point, and Flash Point Are Isomer-Invariant and Cannot Serve as Differentiation Criteria

Measured bulk physicochemical properties—density (1.271 g/cm³), boiling point (353.9 °C at 760 mmHg), flash point (167.8 °C), and refractive index (1.701)—are experimentally identical for all mono-fluorinated benzo[f]quinoline positional isomers, including the 10-fluoro, 7-fluoro, and 2-fluoro derivatives . These properties are governed primarily by molecular weight and the presence of the fluorine atom, not by its specific ring position. Therefore, solvent selection, storage conditions, and volatility-based handling protocols do not differ among the isomers. The procurement decision must be driven by position-dependent biological or spectroscopic properties rather than by handling or formulation considerations.

Physicochemical properties Boiling point Density Flash point Handling specifications

Synthetic Accessibility via the Schiemann Reaction: 10-Position Derivatization Requires Specific Diazonium Precursor Chemistry

The synthesis of 10-fluorobenzo[f]quinoline was explicitly reported by Saeki et al. via the Schiemann reaction (Balz–Schiemann), which proceeds through the corresponding 10-amino-benzo[f]quinoline diazonium tetrafluoroborate intermediate [1]. This is the same general route used for other positional isomers in the 1996 study. However, the 10-amino precursor is structurally distinct from the 7-amino or 2-amino precursors, requiring different starting materials and potentially different reaction optimization. The 1996 paper also reports direct electrochemical fluorination of the benzo[f]quinoline scaffold, which can yield a mixture of di- and tetra-fluorinated products from which the 10-fluoro isomer must be isolated [1]. This synthetic route distinction matters for procurement because the commercial availability of the 10-fluoro isomer depends on the availability and cost of the specific 10-amino-benzo[f]quinoline precursor, which is less common than precursors for other positional isomers.

Schiemann reaction Diazotization Fluorination Benzoquinoline synthesis Electrochemical fluorination

Mutagenicity Modulation by Fluorine Position: Class-Level SAR Indicates K-Region (Position 10) Fluorination May Favor Detoxification Pathways

The structure-mutagenicity relationship across nineteen fluorinated aza-polycyclic aromatic compounds, including fluorinated benzo[f]quinolines, was systematically evaluated in Salmonella typhimurium TA100 with rat liver S9 activation [1]. The study established that the bay-region epoxide and the enamine epoxide of the pyridine moiety are the principal mutagenic activating structures, while K-region epoxide formation is associated with a detoxification pathway. The 10-position of benzo[f]quinoline is located on the benzene ring and forms part of the K-region of the molecule. Fluorine substitution at this position is therefore predicted, based on the validated enamine epoxide theory, to suppress mutagenicity relative to the parent benzo[f]quinoline by (1) electron-withdrawing deactivation of the K-region and (2) potential steric or electronic interference with bay-region metabolic activation. This class-level inference is consistent with the Saeki group's broader finding that fluorine substitution can exert 'dual stimulatory and inhibitory effects' depending on the precise position [1]. By contrast, fluorine substitution on the pyridine ring (e.g., position 2) may have different, potentially stimulatory, effects on mutagenicity.

Mutagenicity Genotoxicity Structure-activity relationship K-region Enamine epoxide

Spectroscopic Characterization and Identity Verification: Position-Specific ¹H NMR and ¹⁹F NMR Signatures Distinguish the 10-Fluoro Isomer

The Saeki et al. 1996 study reports complete physicochemical and spectroscopic data for all thirteen synthesized fluorinated benzoquinoline derivatives, including 10-fluorobenzo[f]quinoline [1]. Although the full spectral dataset is behind the journal paywall, the publication explicitly provides ¹H NMR, ¹³C NMR, and ¹⁹F NMR data that enable unambiguous positional isomer identification. The fluorine atom at position 10 produces a distinct ¹⁹F chemical shift compared to fluorine at position 2, 3, 4, 5, 6, 7, 8, or 9, owing to the different magnetic environments of the benzene ring versus the pyridine ring. This spectroscopic fingerprinting is the most reliable method for verifying the identity of the purchased compound and distinguishing it from mis-synthesized or mislabeled positional isomers.

NMR spectroscopy Fluorine-19 NMR Proton NMR Identity verification Quality control

10-Fluorobenzo[f]quinoline – Best-Fit Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Structure–Mutagenicity Relationship Studies in Aza-Polycyclic Aromatic Hydrocarbons

The most compelling application for 10-fluorobenzo[f]quinoline is as a probe molecule in structure–mutagenicity relationship (SMR) studies of aza-polycyclic aromatic hydrocarbons (aza-PAHs). The established enamine epoxide theory and the dual stimulatory/inhibitory framework of the Saeki group [1] provide a mechanistic scaffold for testing the hypothesis that K-region fluorination at position 10 specifically suppresses mutagenic activation while bay-region or pyridine-ring fluorination may have different effects. In this context, the 10-fluoro isomer serves as an essential comparator to the parent benzo[f]quinoline (a known mutagen [2]) and to isomers fluorinated at other positions.

Environmental Toxicology and Carcinogen Deactivation Studies

Benzo[f]quinoline is a widespread environmental pollutant found in coal tar, petroleum distillates, and urban air particulates, with documented mutagenic and carcinogenic properties [1]. The 10-fluoro derivative, predicted by class-level SAR to have attenuated genotoxicity, can be employed as a model compound to test fluorine substitution as a structural detoxification strategy. This has direct relevance to environmental health risk assessment and to the design of inherently safer aza-arene industrial intermediates.

Fluorinated Aza-PAH Analytical Reference Standards

Owing to its well-defined synthesis, full spectroscopic characterization in the peer-reviewed literature [1], and membership in a systematically studied series of thirteen fluorinated derivatives, 10-fluorobenzo[f]quinoline can serve as an analytical reference standard for fluorinated aza-PAH detection and quantification in complex environmental or biological matrices. Its unique ¹⁹F NMR and mass spectrometric signatures distinguish it from other isomers and from the parent benzo[f]quinoline.

Organic Electronics and Fluorescent Probe Development (Exploratory)

The benzo[f]quinoline scaffold possesses an extended π-conjugated system with documented fluorescence properties [1]. Fluorine substitution at position 10 modifies the electronic structure of the benzene ring without altering the core π–π conjugation length, potentially shifting emission wavelengths or altering quantum yields relative to the parent compound or other positional isomers. This application scenario is exploratory and requires direct photophysical measurement; the compound is positioned as a candidate building block for organic light-emitting diode (OLED) materials or fluorescent probes, but no head-to-head photophysical comparison data against other isomers is currently available.

Quote Request

Request a Quote for 10-Fluorobenzo[f]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.